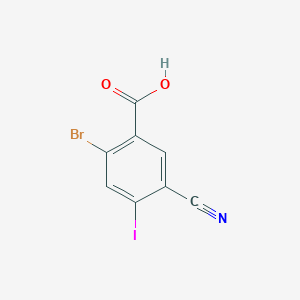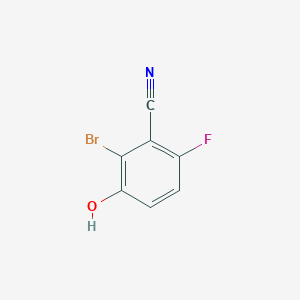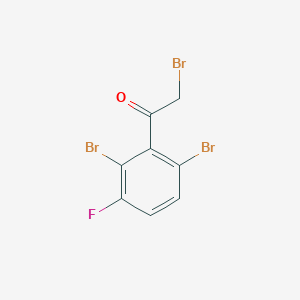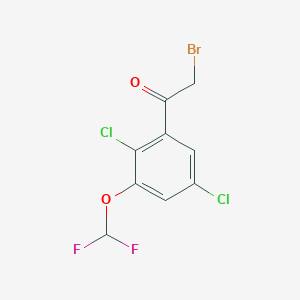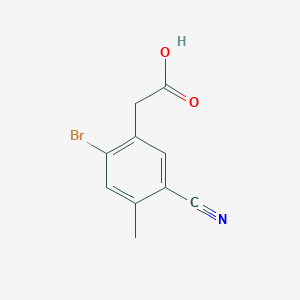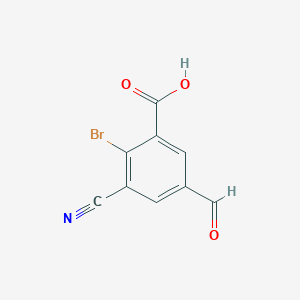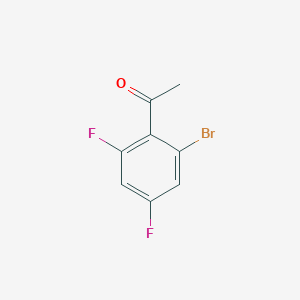
2'-Bromo-4',6'-difluoroacetophenone
Vue d'ensemble
Description
2’-Bromo-4’,6’-difluoroacetophenone: is an organic compound with the molecular formula C6H3(F2)COCH2Br and a molecular weight of 235.03 g/mol . This compound is characterized by the presence of bromine and fluorine atoms attached to an acetophenone core, making it a valuable building block in organic synthesis and various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Bromo-4’,6’-difluoroacetophenone typically involves the bromination and fluorination of acetophenone derivatives. One common method includes the bromination of 4’,6’-difluoroacetophenone using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods: Industrial production of 2’-Bromo-4’,6’-difluoroacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity . Quality control measures, such as gas chromatography and infrared spectroscopy, are employed to verify the product’s conformity to specifications .
Analyse Des Réactions Chimiques
Types of Reactions: 2’-Bromo-4’,6’-difluoroacetophenone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Electrophilic Aromatic Substitution: The fluorine atoms on the aromatic ring can participate in electrophilic substitution reactions, although their electron-withdrawing nature makes the ring less reactive.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid under controlled conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed:
Nucleophilic Substitution: Substituted acetophenones with various functional groups.
Electrophilic Aromatic Substitution: Nitro or sulfonated derivatives of the original compound.
Reduction: 2’-Bromo-4’,6’-difluoro-1-phenylethanol.
Applications De Recherche Scientifique
2’-Bromo-4’,6’-difluoroacetophenone has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2’-Bromo-4’,6’-difluoroacetophenone involves its interaction with various molecular targets and pathways. The bromine and fluorine atoms influence the compound’s reactivity and binding affinity to specific enzymes or receptors . The carbonyl group can form hydrogen bonds or coordinate with metal ions, affecting the compound’s biological activity .
Comparaison Avec Des Composés Similaires
- 2-Bromo-4’-fluoroacetophenone
- 2-Bromo-3’-nitroacetophenone
- 2-Bromo-2’-fluoroacetophenone
- 2-Bromo-4’-chloroacetophenone
- 3’,4’-Difluoroacetophenone
- 2-Bromo-3’,4’-dichloroacetophenone
- 2-Bromo-3’-fluoroacetophenone
- 2-Bromoacetophenone
Uniqueness: 2’-Bromo-4’,6’-difluoroacetophenone is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These properties make it a versatile intermediate in organic synthesis and enhance its potential for developing novel bioactive compounds .
Propriétés
IUPAC Name |
1-(2-bromo-4,6-difluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O/c1-4(12)8-6(9)2-5(10)3-7(8)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHDUMYRDVELBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


